molecular formula C14H13ClN2O B452758 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide

2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B452758
M. Wt: 260.72g/mol
InChI Key: HSXUIAMCNPAWGW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide
  • 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide
  • 2-(4-chlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a chlorophenyl group and a pyridinylacetamide moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C14H13ClN2O/c1-10-6-7-16-13(8-10)17-14(18)9-11-4-2-3-5-12(11)15/h2-8H,9H2,1H3,(H,16,17,18)

InChI Key

HSXUIAMCNPAWGW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)CC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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